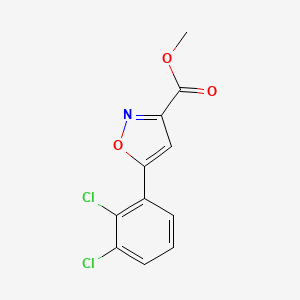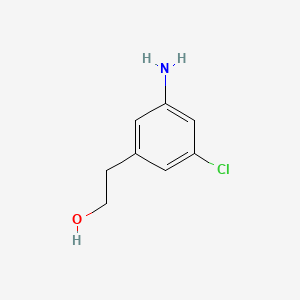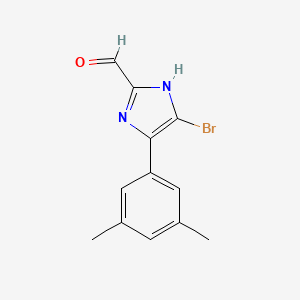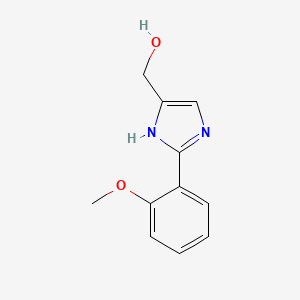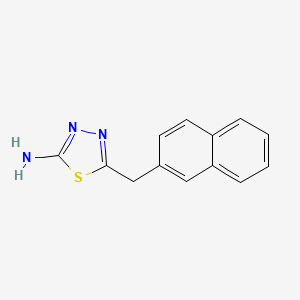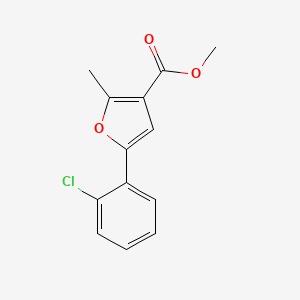
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a specialized organosilicon compound It features a silane group bonded to a naphthyl ring that is partially hydrogenated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane typically involves the hydrosilylation of 5,6,7,8-tetrahydro-2-naphthol with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
化学反応の分析
Types of Reactions: Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) are used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
科学的研究の応用
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
作用機序
The mechanism of action of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane involves its interaction with molecular targets through its silane group. The trimethylsilyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. This interaction can influence the physical and chemical properties of the target molecules, leading to enhanced stability, reactivity, or functionality.
類似化合物との比較
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane.
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride (TMSCl) and trimethylsilyl ethylene (TMSE) share similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to its combination of a partially hydrogenated naphthyl ring and a trimethylsilyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H20Si |
|---|---|
分子量 |
204.38 g/mol |
IUPAC名 |
trimethyl(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C13H20Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
InChIキー |
SCNDIOXTBOFCAF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(CCCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


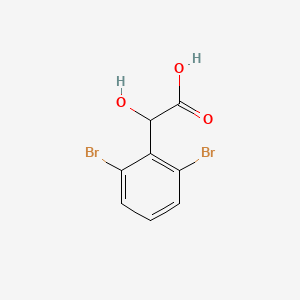
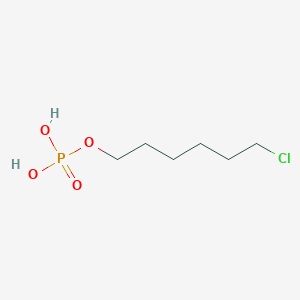
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
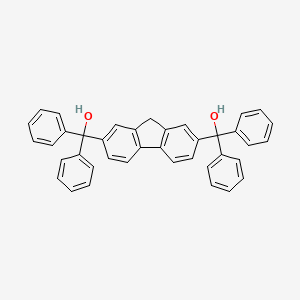
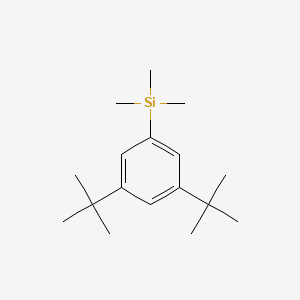
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
